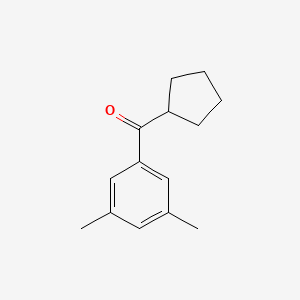

Cyclopentyl 3,5-dimethylphenyl ketone

Description

Significance of Aryl-Alkyl Ketones in Synthetic Methodologies

Aryl-alkyl ketones are a significant class of organic compounds characterized by a carbonyl group bonded to both an aromatic ring and an alkyl group. fiveable.me They serve as crucial intermediates in a wide array of synthetic transformations, finding extensive application in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

The versatility of aryl-alkyl ketones stems from the reactivity of the ketone functional group, which can undergo a variety of transformations. For instance, reduction of the carbonyl group can yield secondary alcohols or be completely reduced to an alkane, providing pathways to different classes of compounds. fiveable.me Furthermore, the aromatic ring and the alkyl chain can be functionalized, allowing for the synthesis of a diverse range of derivatives. fiveable.me

One of the most common methods for synthesizing aryl-alkyl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.melibretexts.orgmasterorganicchemistry.com This method allows for the direct introduction of an acyl group onto the aromatic ring. fiveable.me Modern advancements in synthetic methodology have also led to the development of alternative, more sustainable approaches, such as nickel-catalyzed and palladium/light-induced carbonylative cross-coupling reactions. rsc.orgacs.orgresearchgate.net

Overview of Structural Features and Their Implications for Chemical Research

Cyclopentyl 3,5-dimethylphenyl ketone possesses a distinct molecular architecture that influences its chemical behavior and potential applications. The key structural features include a cyclopentyl group, a 3,5-dimethylphenyl group, and a central ketone bridge.

The cyclopentyl group , a five-membered saturated hydrocarbon ring, provides steric bulk and conformational flexibility to the molecule. In contrast, the 3,5-dimethylphenyl group is a planar aromatic ring with two methyl substituents. These methyl groups increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic substitution reactions. The ketone group (C=O) acts as a polar, electron-withdrawing center, connecting the aliphatic and aromatic portions of the molecule. This carbonyl group is a primary site for nucleophilic attack and other chemical modifications.

The combination of these features results in a molecule with a specific three-dimensional shape and electronic distribution, which are critical factors in its interaction with other molecules and its potential use as a precursor in the synthesis of more complex chemical entities. The IUPAC name for this compound is cyclopentyl(3,5-dimethylphenyl)methanone. chemicalbook.com

Below is a table summarizing some of the key structural and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | cyclopentyl(3,5-dimethylphenyl)methanone |

| Synonyms | This compound, Methanone, cyclopentyl(3,5-dimethylphenyl)- |

Data sourced from multiple chemical databases.

Current Research Landscape and Emerging Areas of Investigation

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of aryl-alkyl ketones is a vibrant area of investigation. Research in this field is often directed towards the development of novel synthetic methods that are more efficient, selective, and environmentally friendly. researchgate.netnih.gov

Given its structure, this compound could potentially serve as a scaffold in medicinal chemistry for the development of new therapeutic agents. The lipophilic nature of the cyclopentyl and dimethylphenyl groups, combined with the hydrogen-bond accepting capability of the ketone, are features often sought in drug candidates. For instance, a related compound, 1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine, has been synthesized and cataloged, suggesting potential exploration in the realm of bioactive molecules. nih.gov

Furthermore, the reactivity of the ketone and the aromatic ring allows for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex organic molecules and materials. The development of new catalytic systems that can selectively functionalize such molecules is an ongoing area of interest in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-11(2)9-13(8-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWZHMNPCAPKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642567 | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-56-5 | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclopentyl 3,5 Dimethylphenyl Ketone

Carbonyl Group Reactivity

The carbonyl group (C=O) is the most prominent functional group, characterized by a polarized double bond that renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield an alcohol.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: The electron pair from the pi bond of the carbonyl moves to the oxygen atom, forming a negatively charged tetrahedral alkoxide intermediate.

Protonation: An acid source in the workup step provides a proton (H⁺) to the alkoxide, resulting in the final tertiary alcohol product.

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The steric hindrance posed by the adjacent cyclopentyl and 3,5-dimethylphenyl groups can influence the rate of addition compared to less hindered ketones.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol | Alcohol |

| Organolithium (R-Li) | Lithium Alkoxide | Tertiary Alcohol | Alcohol |

| Hydride Ion (from NaBH₄/LiAlH₄) | Alkoxide | Secondary Alcohol | Alcohol |

| Cyanide Ion (from HCN/KCN) | Cyanohydrin Alkoxide | Cyanohydrin | Cyanohydrin |

The reduction of Cyclopentyl 3,5-dimethylphenyl ketone involves the addition of two hydrogen atoms across the carbonyl double bond to form cyclopentyl(3,5-dimethylphenyl)methanol, a secondary alcohol. fiveable.me This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻).

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Stereochemistry: The carbonyl carbon of this compound is prochiral. Nucleophilic attack by the hydride can occur from either face of the planar carbonyl group with theoretically equal probability. This leads to the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of the secondary alcohol product.

Table 2: Reduction of this compound

| Reducing Agent | Stereochemical Outcome | Product Name |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic Mixture | (R/S)-Cyclopentyl(3,5-dimethylphenyl)methanol |

Condensation reactions, such as the aldol (B89426) condensation, involve the formation of a new carbon-carbon bond. These reactions typically require the ketone to possess at least one α-hydrogen to form an enolate nucleophile. This compound has α-hydrogens on the cyclopentyl ring but not on the phenyl ring.

Therefore, in the presence of a base, it can be deprotonated at the α-position of the cyclopentyl ring to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (such as an aldehyde or another ketone that cannot enolize) in a crossed-aldol condensation. Unwanted side reactions like self-condensation can sometimes limit the application of ketones in these transformations. researchgate.net

The scope of these reactions can be expanded using directed aldol reaction protocols, which allow for the selective formation of one enolate and its subsequent reaction with an electrophile, providing greater control over the product distribution.

Reactivity of the Aryl and Cyclopentyl Moieties

Beyond the carbonyl group, the aromatic ring and the cycloalkane ring also exhibit distinct reactivity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

The 3,5-dimethylphenyl group in the ketone has two methyl substituents. Methyl groups are electron-donating and are classified as activating groups, meaning they increase the rate of SEAr compared to benzene. wikipedia.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound:

The methyl groups are at positions 3 and 5.

The positions ortho to the methyl groups are 2, 4, and 6. The position para to the 3-methyl is position 6, and the position para to the 5-methyl is position 2. Position 4 is ortho to both methyl groups.

The bulky acyl group (-CO-cyclopentyl) at position 1 exerts significant steric hindrance, particularly at the adjacent ortho positions (2 and 6).

Therefore, electrophilic attack is most likely to occur at position 4, which is sterically more accessible than positions 2 and 6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Cyclopentyl(4-nitro-3,5-dimethylphenyl)ketone |

| Halogenation | Br₂, FeBr₃ | Br⁺ | (4-Bromo-3,5-dimethylphenyl)(cyclopentyl)ketone |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | (4-Alkyl-3,5-dimethylphenyl)(cyclopentyl)ketone |

Aryl ketones can undergo single-electron transfer (SET) from a reducing agent to form a ketyl radical anion. nih.gov This radical intermediate is a key species in a variety of transformations, including C-C bond-forming reactions. The formation of these radicals can be achieved using alkali metals or, more recently, through photoredox catalysis. nih.govnih.gov

The significance of these radical pathways lies in their ability to facilitate reactions that are difficult to achieve through traditional two-electron (polar) mechanisms. Key radical reactions involving the ketyl intermediate include:

Pinacol (B44631) Coupling: Dimerization of two ketyl radicals to form a pinacol (a 1,2-diol). This is a classic method for C-C bond formation. nih.gov

Reductive Coupling: The ketyl radical can add to electron-deficient alkenes to form a new C-C bond, leading to products like γ-hydroxy ketones after further reduction and protonation. nih.gov

Radical-Radical Cross-Coupling: In modern photoredox catalysis, the transiently formed aryl ketyl radical can be coupled with another catalytically generated radical species, such as a β-enaminyl radical, to create complex molecular architectures. nih.gov This approach allows for the direct functionalization of C-H bonds under mild conditions. nih.gov

These radical pathways offer powerful synthetic tools for modifying the structure of this compound and for using it as a building block in the synthesis of more complex molecules.

Advanced Mechanistic Studies

Advanced mechanistic studies of this compound delve into the intricate details of its transformation pathways, focusing on the energetics and the fleeting structures that govern the course of its reactions. These investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic and Thermodynamic Considerations in Transformations

The reactivity of this compound is governed by both kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for this exact ketone are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing analogous transformations of structurally similar aryl ketones. Key reactions include reductions of the carbonyl group and electrophilic aromatic substitutions like Friedel-Crafts acylation.

Reduction Reactions:

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol is a fundamental transformation. The kinetics of such reactions, particularly with complex metal hydrides like sodium borohydride, are significantly influenced by the steric and electronic environment of the carbonyl carbon.

Steric Effects: The bulky cyclopentyl group adjacent to the carbonyl function introduces significant steric hindrance. This hindrance can impede the approach of the hydride reagent, thereby slowing down the reaction rate compared to less hindered ketones like acetophenone. Studies on the reduction of various sterically hindered ketones have consistently shown that increased steric bulk around the carbonyl group leads to a decrease in the reaction rate. youtube.comtandfonline.com For instance, the reduction of ketones with bulky substituents often requires more forcing conditions or more potent hydride donors. youtube.com

Electronic Effects: The 3,5-dimethylphenyl group influences the electrophilicity of the carbonyl carbon. The two methyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles like hydride ions. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgviu.ca For the reduction of substituted acetophenones, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the carbonyl carbon's electrophilicity. walisongo.ac.idresearchgate.net Conversely, the electron-donating methyl groups in the 3 and 5 positions of the phenyl ring of the target molecule would be expected to result in a slower reaction rate compared to unsubstituted phenyl ketones.

Interactive Data Table: Kinetic Parameters for the Reduction of Analogue Aryl Ketones

| Ketone | Reducing Agent | Solvent | Rate Constant (k) or Relative Rate | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/deg·mol) | Reference |

| Substituted Acetophenones | Sodium Borohydride | Isopropanol | Varies with substituent | - | - | walisongo.ac.id |

| 4-Ethyl-α,α,α-trifluoroacetophenone | Sodium Borohydride | 2-propanol | - | 2.7 | -38 | organic-chemistry.orgbyjus.com |

| Steroid Ketones | Sodium Borohydride | - | Rate influenced by steric hindrance | - | - | youtube.com |

Characterization of Unstable Intermediates and Transition States

The direct observation and characterization of the transient species that occur during the reactions of this compound are challenging due to their short lifetimes. However, a combination of computational modeling and studies on analogous systems provides a detailed picture of these elusive structures.

Friedel-Crafts Acylation Intermediates:

In the context of the synthesis of this compound via Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopentanecarbonyl chloride, the key intermediate is an acylium ion . This highly electrophilic species is formed by the reaction of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). visualizeorgchem.com The acylium ion is resonance-stabilized and acts as the potent electrophile that is attacked by the electron-rich aromatic ring. Following the electrophilic attack, a high-energy Wheland intermediate (also known as a σ-complex or arenium ion) is formed. rsc.orgvisualizeorgchem.com This cationic intermediate is characterized by the temporary loss of aromaticity in the benzene ring. The structure and stability of these intermediates have been investigated using computational methods for similar Friedel-Crafts reactions. rsc.orgresearchgate.net

Grignard Reaction Intermediates and Transition States:

The reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with 3,5-dimethylacetophenone (an analogous reaction) proceeds through a series of intermediates and a well-defined transition state.

Initial Complex: The reaction begins with the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, forming an initial complex. byjus.com

Transition State: The nucleophilic attack of the cyclopentyl group onto the carbonyl carbon occurs through a cyclic, six-membered ring transition state. organic-chemistry.orgbyjus.com This transition state involves the coordination of the magnesium atom to both the carbonyl oxygen and the halogen atom. For sterically hindered ketones, this step is often rate-determining. Computational studies on similar systems have modeled the geometry and energy of these transition states, suggesting a tetra-coordinated magnesium complex. rsc.orgresearchgate.net

Tetrahedral Intermediate: The nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate , where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. byjus.com This intermediate is then protonated during aqueous workup to yield the final tertiary alcohol. In some cases, particularly with sterically hindered ketones, single electron transfer (SET) mechanisms can compete, leading to the formation of ketyl radical intermediates . organic-chemistry.orgacs.org

Reduction Reaction Intermediates:

The reduction of the ketone with a hydride reagent like sodium borohydride also proceeds through a tetrahedral intermediate . The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a magnesium or boron alkoxide intermediate, which is subsequently hydrolyzed to the corresponding alcohol. masterorganicchemistry.comumn.edu

Interactive Data Table: Characterized Intermediates and Transition States in Analogous Reactions

| Reaction Type | Reactants | Intermediate/Transition State | Method of Characterization/Study | Reference |

| Friedel-Crafts Acylation | Xylene + Acyl Chloride | Acylium ion, Wheland intermediate (σ-complex) | Computational Studies, Isotope Effects | rsc.org |

| Grignard Reaction | Alkyl Mesityl Ketones + Alkylmagnesium Bromides | Six-membered ring transition state | Kinetic Isotope Effect Studies | rsc.org |

| Grignard Reaction | CH₃MgCl + Acetone | Distorted triangular bipyramidal intermediate, Transition State | X-ray Spectroscopy Simulations | nih.gov |

| Grignard Reaction | Rigid N-(Aryl)imino-Acenapthenone + RMgBr | Tetra-coordinated magnesium complex (Transition State) | Computational Analysis | researchgate.net |

Stereochemical Control and Asymmetric Synthesis of Cyclopentyl 3,5 Dimethylphenyl Ketone Analogs

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction, influencing the stereochemical outcome. For cyclopentyl ketone analogs, this involves the formation of a chiral center, often a quaternary carbon, with high enantiomeric purity. organic-chemistry.org

The design of effective chiral catalysts is fundamental to asymmetric synthesis. researchgate.net The creation of new chiral ligands capable of inducing high stereocontrol in metal-catalyzed reactions is a crucial area of research. researchgate.net These ligands modify the reactivity and selectivity of a metal center, favoring the formation of one enantiomer. nih.gov

A prominent strategy involves the use of bifunctional catalysts, such as cinchona alkaloid-derived thiourea (B124793) catalysts. These molecules possess both a Lewis basic site (e.g., a quinuclidine (B89598) nitrogen) and a hydrogen-bond donating group (the thiourea moiety), which can simultaneously activate both the nucleophile and the electrophile. researchgate.net This dual activation has been successfully applied to the intramolecular Michael addition of nitronates to conjugated ketones, yielding cis-functionalized cyclopentane (B165970) γ-nitroketones. researchgate.netresearchgate.net

Another important class of catalysts includes metal complexes with chiral ligands. Chiral cyclopentadienyl (B1206354) (Cpx) ligands, for instance, have emerged as powerful tools in asymmetric catalysis, finding application in a broad range of metal-catalyzed transformations. researchgate.netnih.gov Similarly, chiral N,N'-dioxide-Scandium(III) complexes have proven effective in the asymmetric intramolecular homologation of ketones, producing chiral cyclic β-ketoesters with an all-carbon quaternary stereocenter. nih.gov The table below illustrates the effectiveness of a bifunctional thiourea catalyst in generating various cyclopentane γ-nitroketones.

Table 1: Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones

This table presents data on the synthesis of various γ-nitroketones using a bifunctional thiourea catalyst, showing the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

| Entry | R Group | Product | Yield (%) | dr (cis:trans) | ee (%) |

|---|---|---|---|---|---|

| 1 | Me | 2a | 80 | 3:1 | 70 |

| 2 | Et | 2b | 75 | 3:1 | 75 |

| 3 | i-Pr | 2c | 72 | 4:1 | 82 |

| 4 | Ph | 2d | 95 | 5:1 | 85 |

| 5 | 4-MeOPh | 2e | 91 | 5:1 | 88 |

Data sourced from a study on bifunctional thiourea catalysis. researchgate.net

The structure of the chiral ligand bound to a metal catalyst has a profound impact on enantioselectivity. nih.gov For decades, C2-symmetric ligands were dominant in asymmetric catalysis, but more recently, non-symmetrical ligands have been shown to outperform their symmetric counterparts in many reactions. nih.gov The rationale is that since the intermediates in many catalytic cycles are non-symmetrical, a non-symmetrical ligand with distinct electronic and steric properties may offer more effective stereocontrol. nih.gov

An example of this principle is seen in the nickel-catalyzed enantioselective reductive addition of aryl iodides to isatins, a reaction that produces chiral 3-hydroxy-2-oxindoles. This transformation was enabled by a newly designed FOXAP-type ligand featuring a distal bulky silyl (B83357) group. The steric bulk of the ligand was crucial for achieving high enantioselectivity, as its absence led to significantly lower results. acs.org This highlights how subtle modifications to ligand design can dramatically influence reaction outcomes. acs.org

In the context of synthesizing chiral cyclopentenones, complexes of Rh(I) with chiral sulfinamide/alkene hybrid ligands have been used for kinetic resolution via 1,4-addition reactions. The origin of the enantioselectivity was attributed to the simultaneous coordination of the rhodium center to both the sulfur and alkene groups of the ligand and the alkene and hydroxyl groups of the cyclopentenone substrate. acs.org The steric interactions within this complex favor coordination to one enantiomer over the other, allowing for its selective reaction. acs.org

A powerful method for constructing chiral cyclic ketones is the asymmetric intramolecular homologation of ketones with α-diazoesters. This reaction provides an efficient route to chiral cyclic β-ketoesters that contain a challenging all-carbon quaternary stereocenter. nih.gov

A study demonstrated that a chiral N,N'-dioxide-Sc(OTf)₃ complex could catalyze this transformation effectively. nih.gov The process involves an intramolecular addition of the ketone to the diazo group, followed by a rearrangement. This methodology works under mild conditions and is applicable to a variety of substrates with both aryl and alkyl substitutions on the ketone group, consistently producing the desired cyclic β-ketoesters in high yields and with excellent enantiomeric excess. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry among multiple stereocenters within a molecule. For cyclopentane derivatives, which can possess several chiral centers, achieving high diastereoselectivity is critical for obtaining a single, well-defined product.

The construction of cyclopentane rings bearing multiple contiguous stereocenters is a significant synthetic challenge. nih.gov Domino or cascade reactions, where multiple bond-forming events occur in a single operation, provide a highly efficient strategy for this purpose.

A notable example is a rhodium-catalyzed domino reaction between vinyldiazoacetates and enantiopure allyl alcohols. This process creates cyclopentane carboxylates with four new, contiguous stereogenic centers in high yield and with outstanding diastereo- and enantioselectivity (>97:3 dr, 99% ee). nih.gov The reaction sequence involves five distinct steps: oxonium ylide formation, acs.orgnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. nih.gov By carefully selecting substrates with specific substitutions, such as geminal disubstitution on the allyl alcohol, it is possible to control the stereochemical outcome of each step, leading to the highly selective formation of the desired cyclopentane product. nih.gov

Table 2: Highly Stereoselective Synthesis of Cyclopentanes via Rh-Catalyzed Domino Sequence

This table shows the results for the synthesis of complex cyclopentanes (24) with four stereocenters, demonstrating high yields and stereoselectivity.

| Entry | R1 Group | R2 Group | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Me | Ph | 24a | 89 | >30:1 | 99 |

| 2 | Me | 4-MeOPh | 24b | 85 | >30:1 | 99 |

| 3 | Me | 4-CF3Ph | 24c | 86 | >30:1 | 99 |

| 4 | Me | 2-Naphthyl | 24d | 88 | >30:1 | 99 |

Data adapted from a study on rhodium-catalyzed stereoselective cyclopentane synthesis. nih.gov

Another powerful technique is the use of biocatalysis. The enzymatic reduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones has been used to synthesize a series of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with exceptional diastereomeric purity (>99% dr). nih.gov This method demonstrates how enzymes can provide a practical and environmentally friendly approach to constructing complex chiral molecules in a single stereoisomeric form. nih.gov

In substrate-controlled synthesis, the stereochemical information already present in the starting material directs the formation of new stereocenters. This is often accomplished by using a chiral auxiliary—a temporary chiral group that is attached to the substrate to guide the reaction and is later removed.

A clear example of this approach is the enantioselective synthesis of a cyclopentannulated analog of the antibiotic kalafungin. researchgate.net The synthesis begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a naphthoquinone substrate bearing a pantolactone chiral auxiliary. researchgate.netresearchgate.net The presence of this auxiliary directs the dienophile to add to a specific face of the molecule. The initial adduct is then treated with a Lewis acid, which induces a fragmentation to form a cyclopentannulated naphthofuran with high diastereomeric excess (96% de). researchgate.net After this key stereochemistry-defining step, the chiral auxiliary is removed, and the molecule is further elaborated to the final product. The resulting methyl ketone intermediate was shown to have an enantiomeric excess of 96%, demonstrating the effective transfer of chirality from the auxiliary to the product. researchgate.netresearchgate.net This strategy showcases how a removable chiral group can be used to control the absolute stereochemistry of a complex cyclopentane ring system.

Kinetic Resolution Techniques for Chiral Ketone Intermediates

The stereoselective synthesis of analogs of Cyclopentyl 3,5-dimethylphenyl ketone often necessitates the resolution of racemic ketone intermediates. Kinetic resolution (KR) is a widely employed strategy for separating enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. nih.govyoutube.com This process results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer, which can then be separated. nih.govyoutube.com While direct kinetic resolution data for this compound is not extensively documented in publicly available research, the principles and techniques are well-established for structurally related cyclic and aromatic ketones. These methods, particularly those employing biocatalysts, offer a powerful approach for accessing enantiomerically pure analogs.

The primary methods for the kinetic resolution of chiral ketones involve enzymatic reductions or oxidations. Ketoreductases (KREDs) and lipases are among the most common enzymes utilized for this purpose due to their high enantioselectivity and operation under mild reaction conditions. frontiersin.orgjocpr.com

Enzymatic Kinetic Resolution using Ketoreductases

Ketoreductases (KREDs) are highly effective biocatalysts for the asymmetric reduction of ketones, which can be applied in a kinetic resolution strategy. nih.govfrontiersin.org In a typical KRED-catalyzed kinetic resolution, one enantiomer of a racemic ketone is selectively reduced to the corresponding chiral alcohol, leaving the other enantiomer of the ketone unreacted. frontiersin.org The success of this approach hinges on the enzyme's ability to discriminate between the two ketone enantiomers.

A variety of KREDs, often from microorganisms such as Saccharomyces cerevisiae (baker's yeast), Curvularia lunata, and Rhodotorula rubra, have been successfully used to resolve racemic ketones. frontiersin.org For instance, early studies demonstrated the efficient kinetic resolution of bicyclic ketones using horse liver alcohol dehydrogenase (HLADH). frontiersin.org More recently, with the advent of protein engineering, a wide array of commercially available and engineered KREDs offer high stereoselectivity for a broad range of substrates. rsc.org

The general scheme for a KRED-catalyzed kinetic resolution is as follows:

(±)-Ketone + NADPH/NADH --(KRED)--> (S)-Alcohol + (+)-Ketone (unreacted)

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

While specific data for this compound is not available, studies on analogous cyclic ketones provide valuable insights. For example, the kinetic resolution of various substituted monocyclic ketones has been achieved with high enantioselectivity using KREDs. frontiersin.org

Interactive Data Table: KRED-Catalyzed Kinetic Resolution of Cyclic Ketones

| Racemic Ketone Substrate | Biocatalyst (KRED) | Product | % ee (Product) | % ee (Unreacted Ketone) | Conversion (%) | Reference |

| rac-2-Norbornanone | Horse Liver Alcohol Dehydrogenase (HLADH) | (1R,2S,4S)-2-Norbornanol | >98 | >98 | ~50 | frontiersin.org |

| rac-2-Norbornanone | Curvularia lunata | (1S,2R,4R)-2-Norbornanol | 91 (optical purity) | N/A | N/A | frontiersin.org |

| β-Substituted Tetrahydrothiopyran-4-ones | Various KREDs | Corresponding Chiral Alcohols | High | High | ~50 | frontiersin.org |

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. nih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In the context of ketone resolution, DKR typically involves a KRED for the enantioselective reduction and a catalyst for the racemization of the ketone. The racemization can sometimes occur spontaneously under the reaction conditions or may require the addition of a chemical catalyst.

Lipase-Catalyzed Kinetic Resolution

Lipases are another class of enzymes widely used in kinetic resolution, particularly for the resolution of racemic alcohols via enantioselective acylation or deacylation. jocpr.com However, they can also be employed in the kinetic resolution of ketones through reactions like enantioselective Baeyer-Villiger oxidation. While less common for simple ketones, this approach can be highly effective for certain substrates.

Chemoenzymatic Dynamic Kinetic Resolution

A powerful strategy combines the high selectivity of enzymes with the broad applicability of chemical catalysts in a process known as chemoenzymatic dynamic kinetic resolution. For the synthesis of chiral alcohols from racemic ketones, this often involves a KRED for the reduction and a metal-based catalyst for the racemization of the ketone.

For the synthesis of analogs of this compound, a hypothetical DKR could involve a selective KRED and a racemization catalyst, potentially leading to a high yield of the desired chiral alcohol, which can then be used in subsequent synthetic steps.

Computational Chemistry Investigations of Cyclopentyl 3,5 Dimethylphenyl Ketone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like Cyclopentyl 3,5-dimethylphenyl ketone.

Furthermore, DFT provides a detailed picture of the electronic structure. The distribution of electron density can be visualized, and important quantum chemical properties can be quantified. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated include the electrostatic potential mapped onto the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted Structural and Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| C=O Bond Length | ~1.22 Å | Indicates the strength and reactivity of the carbonyl group. |

| Dihedral Angle (Cyclopentyl-C=O) | Variable | Determines the conformational isomers and their relative energies. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~2.9 D | Influences intermolecular interactions and solubility. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

DFT is an indispensable tool for mapping out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of the most likely reaction pathways. For any proposed reaction, the structures of the transition states—the highest energy points along the reaction coordinate—can be located and characterized.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating these barriers for different possible reactions, the selectivity of a particular transformation can be predicted. For example, in a reduction reaction of the ketone, DFT could be used to determine whether the hydride attack is more likely to occur from the "top" or "bottom" face of the carbonyl group, leading to different stereoisomers.

The reactivity of this compound is governed by a combination of steric and electronic factors. The two methyl groups on the phenyl ring, for instance, exert an electronic effect by donating electron density into the aromatic system, which can influence the reactivity of the carbonyl group. They also introduce steric hindrance, which can direct the approach of incoming reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motions.

This approach is particularly useful for conformational analysis. The cyclopentyl ring is flexible and can adopt various puckered conformations. Similarly, the bond connecting the cyclopentyl ring to the carbonyl group can rotate. MD simulations can explore the different possible conformations and determine their relative populations at a given temperature. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with a solvent, the nature of the interactions between molecules can be investigated. This can help to explain bulk properties such as boiling point, solubility, and viscosity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govresearchgate.netacs.orgunimib.itnih.gov To develop a QSRR model for a reaction involving this compound, a set of structurally related ketones would be synthesized, and their reaction rates under specific conditions would be measured experimentally.

A wide range of molecular descriptors would then be calculated for each ketone using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges from DFT).

Statistical techniques such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the reactivity. A successful QSRR model can be used to predict the reactivity of new, unsynthesized ketones, thereby guiding the design of molecules with desired properties.

Table 2: Example of Descriptors for a QSRR Study of Ketone Reduction

| Descriptor | Type | Description |

| Sterimol B5 | Steric | A measure of the steric bulk of the substituent. |

| Hammett σ | Electronic | Quantifies the electron-donating or -withdrawing ability of a substituent. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| C=O Stretch Freq. | Spectroscopic | The vibrational frequency of the carbonyl bond, sensitive to electronic effects. |

| LUMO Energy | Quantum Chemical | The energy of the lowest unoccupied molecular orbital, related to electrophilicity. |

Energetic Span Model and Energy Decomposition Analysis in Catalytic Cycles

When this compound participates in a catalytic reaction, understanding the efficiency of the catalyst is crucial. The energetic span model is a theoretical framework used to calculate the turnover frequency (TOF) of a catalytic cycle from the computed energy profile. nih.govacs.orgresearchgate.netresearchgate.netchemrxiv.org

Energy Decomposition Analysis (EDA) is another powerful computational tool that can be used in conjunction with DFT to understand the interactions between the ketone and a catalyst. EDA breaks down the total interaction energy into physically meaningful components, such as electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). This detailed analysis can reveal the key factors that stabilize the transition state and can guide the design of more efficient catalysts.

Advanced Spectroscopic Characterization Techniques in Research on Ketone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. nih.gov

For complex molecules like aromatic ketones, one-dimensional (1D) NMR spectra can suffer from signal overlap, particularly in the aromatic region. youtube.com Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by spreading the signals across two dimensions. nih.gov

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For Cyclopentyl 3,5-dimethylphenyl ketone, it would reveal correlations between protons within the cyclopentyl ring and couplings between the aromatic protons.

¹³C-¹H HSQC: This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for unambiguously assigning carbon resonances, distinguishing between the methyl, methylene, and methine carbons of the cyclopentyl group, as well as the distinct aromatic carbons. nih.gov

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together molecular fragments. For instance, it would show a correlation from the protons on the carbon adjacent to the carbonyl group (in the cyclopentyl ring) to the carbonyl carbon itself, and from the aromatic protons to the carbonyl carbon, thus confirming the connection between the phenyl ring, the ketone, and the cyclopentyl group. acs.org

Studies on various aromatic ketones demonstrate that a combination of these 2D NMR techniques is essential for the complete and accurate assignment of all proton and carbon signals, which is a prerequisite for full structural characterization. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Phenyl Ketone Fragment Note: This table provides typical chemical shift ranges for fragments analogous to the target compound. Actual values can vary based on solvent and specific molecular structure.

| Atom/Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | 195-210 youtube.com | Protons on adjacent C (α-protons) |

| Aromatic CH (ortho to C=O) | 7.8 - 8.0 | 130-138 | Carbonyl Carbon |

| Aromatic CH (meta to C=O) | 7.4 - 7.6 | 128-130 | - |

| Aromatic CH (para to C=O) | 7.5 - 7.7 | 132-135 | - |

| Cyclopentyl CH (α to C=O) | 3.0 - 3.5 | 45-55 | Carbonyl Carbon |

| Cyclopentyl CH₂ (β to C=O) | 1.8 - 2.1 | 25-30 | - |

| Aromatic C-CH₃ | - | 135-140 | Methyl Protons |

| Aromatic CH₃ | 2.3 - 2.5 | 20-22 | Aromatic Carbons |

In-situ or real-time NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring chemical reactions as they occur. bruker.com By acquiring spectra directly from a reacting mixture over time, it provides detailed kinetic and mechanistic insights. rsc.org This technique can track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. bruker.comacs.org

For the synthesis of a ketone like this compound, which might be formed via a Friedel-Crafts acylation, in-situ NMR could:

Monitor the disappearance of the signals corresponding to the starting materials (e.g., 3,5-dimethylbenzoyl chloride and cyclopentylbenzene).

Quantify the formation of the product by integrating its characteristic signals (e.g., the peak for the cyclopentyl proton alpha to the carbonyl).

Detect and identify any transient intermediates or by-products, offering a more complete picture of the reaction mechanism.

Modern flow-NMR systems allow for automated, real-time analysis under various process conditions, making it an invaluable tool for reaction optimization and control in both academic and industrial settings. bruker.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rsc.org The technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of related substituted phenyl ketones provides significant insights. acs.org For example, crystallographic studies on ortho-substituted aryl ketones show that steric hindrance can cause the phenyl group to twist out of conjugation with the carbonyl group. acs.org For this compound, X-ray analysis would definitively establish:

The conformation of the cyclopentyl ring (typically an 'envelope' or 'twist' form).

The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.

Intermolecular interactions (e.g., C-H···O or π-π stacking) that govern the crystal packing.

Such data is crucial for understanding structure-property relationships and for computational modeling. The absolute configuration of chiral centers in related complex molecules has been unambiguously confirmed using this technique. acs.org

Table 2: Representative Crystallographic Data for an Aromatic Ketone Note: This data is hypothetical and illustrates the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.987 |

| c (Å) | 18.456 |

| β (°) | 98.76 |

| Volume (ų) | 1102.1 |

| Z (molecules/unit cell) | 4 |

| Bond Length C=O (Å) | 1.215 |

| Bond Angle C-C(O)-C (°) | 118.5 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used for determining molecular weights and elucidating molecular structures. purdue.edu In the context of ketone synthesis, MS is used for both identifying the final product and for monitoring the reaction's progress. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful, as it separates the components of a mixture before they enter the mass spectrometer. nih.gov For the analysis of this compound (Molecular Weight: 202.29 g/mol ), LC-MS would confirm the presence of a compound with the corresponding molecular ion peak. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. Characteristic fragmentation patterns for this ketone would likely include cleavage at the bonds adjacent to the carbonyl group, leading to ions corresponding to the benzoyl and cyclopentyl moieties. Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, allows for precise quantification of ketones in various samples. google.com

Ultrafast Spectroscopy for Photochemical Processes and Excited States

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. kyoto-u.ac.jp They are used to study the dynamics of molecules immediately after they absorb light, providing insight into photochemical reactions and the behavior of electronic excited states. bris.ac.ukrsc.org

The carbonyl group in ketones has a well-known n → π* electronic transition in the ultraviolet region. msu.edu Upon absorbing a UV photon, the ketone is promoted to an excited singlet state (S₁). Ultrafast spectroscopy can track the fate of this S₁ state. Studies on cyclic ketones like cyclopentanone (B42830) show several competing decay pathways that occur on picosecond timescales: rsc.org

Intersystem Crossing (ISC): The S₁ state can convert to a longer-lived triplet state (T₁).

α-Cleavage (Norrish Type I reaction): The bond between the carbonyl carbon and an adjacent carbon can break, leading to a biradical intermediate.

Internal Conversion: The molecule can return to the ground electronic state non-radiatively.

By monitoring the appearance and decay of transient spectral features, researchers can determine the timescales and quantum yields of these processes, revealing how the structure of the ketone (e.g., ring strain, substituents) influences its photochemical reactivity. rsc.orgacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.commdpi.com It is an excellent tool for identifying functional groups and analyzing chemical bonding. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured. For this compound, the most prominent and diagnostic peak would be the strong C=O stretching vibration. The position of this peak is sensitive to the electronic environment. For conjugated aromatic ketones, this stretch typically appears in the range of 1685-1665 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. The C=O stretch is also Raman-active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the two techniques complementary. researchgate.net Aromatic C-C stretching vibrations and C-H vibrations would also be observable.

These techniques are used to confirm the presence of the ketone functional group and can provide clues about conjugation and intermolecular interactions, such as hydrogen bonding, which can shift the vibrational frequencies. nih.gov

Table 3: Principal Vibrational Modes for an Aromatic Ketone Note: This table shows typical frequency ranges for the key functional groups.

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | IR | 1685 - 1665 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium to Strong |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Strong |

| C-C(O)-C Bend | IR, Raman | 1300 - 1100 | Medium |

Strategic Applications in Complex Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

Cyclopentyl 3,5-dimethylphenyl ketone serves as a foundational building block in organic synthesis. The carbonyl group is a key reactive site, susceptible to a variety of transformations including oxidation, reduction, and substitution reactions. rsc.org For instance, reduction of the ketone can yield the corresponding secondary alcohol, a common precursor for esters and ethers. The presence of the 3,5-dimethylphenyl group influences the reactivity and can be exploited in the design of molecules with specific biological activities. nih.govresearchgate.net The cyclopentyl moiety offers a saturated carbocyclic scaffold that is prevalent in many natural products and bioactive molecules. organic-chemistry.org

While aryl ketones, in general, are widely used as intermediates, the specific application of this compound as a versatile building block is an area of ongoing research. Its structural features suggest potential in the synthesis of novel organic materials and pharmaceutical agents. The 3,5-dimethylphenyl substitution pattern is known to be present in some biologically active compounds, indicating that this ketone could be a precursor to compounds with interesting pharmacological profiles. nih.gov

Construction of Polycyclic Architectures

The structural framework of this compound makes it a suitable starting material for the synthesis of more complex, multi-cyclic systems.

Spiro compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. Cyclic ketones are common precursors for the synthesis of spirocycles. researchgate.net General methodologies, such as three-component reactions involving isatins and cyclic ketones, have been developed to produce spiro[dihydropyridine-oxindole] derivatives. researchgate.nethector-fellow-academy.de While these methods have been applied to various cyclic ketones, specific studies detailing the use of this compound in spiro compound synthesis are not extensively documented in the current scientific literature. However, its cyclic ketone functionality suggests its potential as a substrate in such multicomponent reactions to generate novel spirocyclic structures.

The bicyclo[3.2.1]octane skeleton is a core structure in numerous biologically active natural products. The Michael-Stork enamine addition is a powerful method for the construction of such bicyclic systems. vaia.comlibretexts.org This reaction typically involves the conjugate addition of an enamine, derived from a cyclic ketone, to an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com For example, the addition of a cyclopentyl enamine to an allenyl methyl ketone has been shown to lead to the formation of an 8-oxobicyclo[3.2.1]octane. nih.gov

Ligand Design in Transition Metal Catalysis (e.g., for Suzuki coupling)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netmdpi.com The efficiency and selectivity of these reactions are heavily dependent on the design of the ligands coordinated to the metal center. Ketones can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. rsc.org Furthermore, ligands derived from ketones, such as those based on 1,3-diketones, have been explored for their catalytic properties due to their electronic and steric tunability. hector-fellow-academy.de

While there is extensive research on ligand design for Suzuki coupling, the specific use of this compound or its derivatives as ligands is not a well-documented area. However, the potential exists to functionalize the ketone or the aromatic ring to create novel ligands. For instance, the ketone could be converted into an N-tosylhydrazone, which can participate in transition-metal-catalyzed carbene-based cross-coupling reactions. researchgate.net The steric and electronic properties imparted by the cyclopentyl and 3,5-dimethylphenyl groups could lead to ligands with unique catalytic activities.

Precursors for Complex Organic Compounds and Scaffolds

The chemical structure of this compound makes it a valuable precursor for the synthesis of more elaborate organic compounds and scaffolds. Aryl ketones are known starting materials for the synthesis of various complex molecules, including polycyclic aromatic compounds and heterocyclic systems. rsc.orgoregonstate.edu The cyclopentyl ring can be a template for the construction of cyclopentane-fused systems or can be functionalized to introduce additional stereocenters. organic-chemistry.org

The 3,5-dimethylphenyl moiety is found in a number of compounds with demonstrated biological activity, such as potential PDE4 inhibitors. nih.govresearchgate.net This suggests that this compound could serve as a key intermediate in the synthesis of novel drug candidates. For example, the ketone functionality can be transformed into other functional groups to build more complex structures. While direct examples of its use as a precursor for specific, well-known complex compounds are limited in the literature, its structural components point towards a broad potential for application in medicinal chemistry and materials science.

Catalytic Transformations Involving Cyclopentyl 3,5 Dimethylphenyl Ketone and Ketones in General

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an essential tool in organic synthesis, and its application to ketone chemistry has led to significant advancements. rsc.orgresearchgate.net The ketone moiety can act as a weakly coordinating directing group or participate directly in catalytic cycles, enabling reactions that are otherwise challenging. rsc.org

Hydrosilylation of Carbonyl Compounds

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-oxygen double bond of a ketone. libretexts.org This reaction is a fundamental method for the reduction of ketones to their corresponding secondary alcohols, yielding a silyl (B83357) ether as the initial product, which can be easily hydrolyzed. The process is atom-economical and widely utilized in both industrial and academic settings. mdpi.com

The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and iridium being traditional choices. mdpi.comacs.org However, driven by the need for more sustainable methods, catalysts based on more abundant first-row transition metals like iron and cobalt are gaining prominence. acs.orgresearchgate.net

The most commonly accepted mechanism for this transformation is the Chalk-Harrod mechanism. libretexts.org It involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal catalyst.

Coordination: The ketone coordinates to the metal center.

Insertion: The carbonyl group inserts into the metal-hydride bond.

Reductive Elimination: The resulting silyl ether is released, regenerating the active catalyst. libretexts.org

An alternative pathway, particularly suggested for some first-row transition metal catalysts, involves radical intermediates. For instance, a heterobimetallic Co/Zr complex has been shown to catalyze ketone hydrosilylation via a mechanism involving the formation of a ketyl radical upon coordination of the ketone to the zirconium center, followed by a hydrogen atom transfer from the silane. acs.orgacs.org

Table 1: Comparison of Proposed Mechanisms for Ketone Hydrosilylation

| Mechanism | Key Intermediate(s) | Catalyst Examples | Citation(s) |

|---|---|---|---|

| Chalk-Harrod | Metal-hydride, Metallacycle | Pt, Rh, Ir complexes | libretexts.org |

| Radical-Based | Ketyl Radical | Co/Zr heterobimetallic complex | acs.orgacs.org |

C-H Functionalization Reactions

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying organic molecules by converting inert C-H bonds into new functional groups. rsc.org Ketones are particularly valuable substrates in this field, as the carbonyl oxygen can serve as a directing group (DG), guiding the catalyst to a specific C-H bond and thus ensuring high regioselectivity. rsc.orgresearchgate.netrsc.org This approach circumvents the need for pre-functionalized starting materials, offering a more efficient synthetic route.

The ketone's carbonyl group, while considered a weakly coordinating director compared to functionalities like pyridines or amides, can effectively form stable metallacycle intermediates that facilitate C-H activation. rsc.org This strategy has been successfully applied to achieve functionalization at various positions relative to the carbonyl group.

Ortho-C-H Functionalization of Aryl Ketones: The C-H bonds at the ortho position of aryl ketones are readily functionalized through the formation of a five-membered pallada- or rhodacycle. This has been extensively used for reactions like arylation, olefination, and annulation with alkynes. researchgate.net

β-C-H Functionalization of Aliphatic Ketones: Activating the β-C-H bond of aliphatic ketones is more challenging but has been achieved using specialized ligand systems. For example, palladium catalysts combined with mono-protected amino neutral amide (MPANA) ligands have enabled the β-arylation and hydroxylation of ketones. nih.gov

γ-C-H Functionalization of Aliphatic Ketones: Reaching the more remote γ-position has been accomplished using transient directing groups (TDGs). nih.gov In this approach, an amino acid catalyst reversibly forms an imine with the ketone, which then directs a palladium catalyst to the γ-C-H bond for arylation. nih.gov

Table 2: Examples of Ketone-Directed C-H Functionalization

| Position | Type of Functionalization | Catalyst System | Directing Group Strategy | Citation(s) |

|---|---|---|---|---|

| ortho (Aryl) | Olefination | Rh(III) | Inherent Carbonyl | researchgate.net |

| β (Aliphatic) | Arylation | Pd(II) / MPANA Ligand | Inherent Carbonyl | nih.gov |

| γ (Aliphatic) | Arylation | Pd(II) / Amino Acid | Transient Directing Group | nih.gov |

SmI₂-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a potent single-electron transfer (SET) reductant widely used in organic synthesis. manchester.ac.ukwikipedia.org While traditionally used in stoichiometric amounts, recent breakthroughs have established catalytic variants, significantly improving the sustainability of these reactions. manchester.ac.ukchemistryviews.org

A notable application is the SmI₂-catalyzed intermolecular coupling of ketones with unsaturated partners like alkynes and alkenes. acs.orgnih.gov This method provides access to complex cyclic structures, such as highly substituted cyclopentenes, from relatively simple starting materials. chemistryviews.orgacs.org Research has shown that aryl cyclopropyl (B3062369) ketones are excellent substrates for this transformation. chemistryviews.orgrsc.org

The catalytic cycle is sustained by a radical-relay mechanism that negates the need for a stoichiometric metallic co-reductant. manchester.ac.ukacs.org The key steps are:

A reversible single-electron transfer from catalytic SmI₂ to the ketone generates a ketyl radical. manchester.ac.ukrsc.org

In the case of a cyclopropyl ketone, the ketyl radical undergoes rapid ring-opening fragmentation. chemistryviews.org

The resulting radical intermediate adds to an alkyne (or alkene) partner.

The new radical undergoes cyclization and subsequent intramolecular addition to the samarium(III)-enolate. manchester.ac.uk

A final back electron transfer from the product ketyl radical to Sm(III) regenerates the Sm(II) catalyst and releases the final product. chemistryviews.orgacs.org

This catalytic process tolerates a range of functional groups that would typically be reduced by stoichiometric SmI₂. chemistryviews.org

Table 3: SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones with Alkynes

| Ketone Substrate | Alkyne Partner | SmI₂ Loading (mol%) | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| Cyclopropyl Phenyl Ketone | Phenylacetylene | 15-25 | Substituted Cyclopentene (B43876) | Good to Excellent | chemistryviews.orgacs.org |

| Substituted Aryl Cyclopropyl Ketones | Various Aryl Alkynes | 15-25 | Decorated Cyclopentenes | Good to Excellent | acs.orgnih.gov |

Alkyne Cyclotrimerization Involving Ketone-Derived Ligands

Alkyne cyclotrimerization is a [2+2+2] cycloaddition reaction that assembles three alkyne molecules into a substituted benzene (B151609) ring, offering a highly atom-economical route to aromatic compounds. wikipedia.org The reaction is catalyzed by various transition metals, with rhodium and nickel complexes being particularly effective. wikipedia.orgacs.org

A fascinating development in this area involves the use of "smart" ligands that actively participate in the catalytic cycle. Specifically, ligands that contain a ketone moiety have been shown to enhance catalytic activity and selectivity. acs.orgresearchgate.net A diphosphine ligand featuring a benzophenone (B1666685) backbone, for instance, exhibits adaptive behavior during nickel-catalyzed alkyne cyclotrimerization. acs.org

The mechanism proceeds through a metallacyclopentadiene intermediate, formed by the oxidative coupling of two alkyne molecules on the metal center. wikipedia.orgrsc.org The ketone unit within the ligand can assist key steps of the catalytic cycle by reversibly coordinating to and decoordinating from the nickel center. This hemilabile behavior helps to stabilize crucial intermediates and transition states, facilitating steps such as alkyne coordination and the final reductive elimination that releases the aromatic product. acs.orgresearchgate.net This ligand assistance can lead to higher catalytic activity compared to systems with more rigid, non-participating ligands. acs.org

Organocatalytic Applications

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This field offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity under mild conditions. unige.ch For ketones, organocatalysis primarily leverages the chemistry of enols and enamines, which are readily formed from the ketone starting material. utexas.edu

Conjugate Additions and Enolate Chemistry

Ketones possessing at least one α-hydrogen are acidic at that position and can be deprotonated to form nucleophilic enolates. catalysis.blogwikipedia.org Enolates are powerful intermediates in C-C bond formation, most notably in conjugate addition (or Michael addition) reactions. unige.ch

In organocatalysis, the reaction between a ketone and a chiral primary or secondary amine catalyst (e.g., a proline derivative) generates a transient enamine intermediate. mdpi.com This enamine is a nucleophilic species, analogous to an enolate, but can be generated under milder, neutral conditions. The catalyst not only forms the enamine but also provides a chiral environment, enabling high stereocontrol in the subsequent reaction.

The asymmetric conjugate addition of ketones to α,β-unsaturated electrophiles (like nitroalkenes or alkylidene malonates) is a cornerstone of organocatalysis. acs.orgmdpi.com The typical catalytic cycle involves:

Formation of a chiral enamine from the ketone and the amine organocatalyst. mdpi.com

The enamine attacks the β-position of the electrophilic alkene. In bifunctional catalysis, the catalyst may also activate the electrophile through hydrogen bonding (e.g., with a thiourea (B124793) moiety). mdpi.commdpi.com

The resulting iminium ion intermediate is hydrolyzed by water to release the final chiral product and regenerate the catalyst. mdpi.com

This methodology allows for the creation of new stereogenic centers with high enantioselectivity. acs.orgacs.org

Table 4: Organocatalytic Asymmetric Michael Addition of Ketones

| Ketone | Electrophile | Organocatalyst | Enantiomeric Excess (ee) | Citation(s) |

|---|---|---|---|---|

| Cyclohexanone (B45756) | trans-β-Nitrostyrene | Chiral Primary Amine-Thiourea | Up to 98% | mdpi.com |

| Various Ketones | Alkylidene Malonates | Chiral Urea or Sulfonamide | Good to High | acs.org |

| Cyclic β-Ketoesters | Allenic Esters/Ketones | Cinchona Alkaloid Derivative | 90-96% | acs.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ketones, as a functional group, can participate in various cycloaddition reactions, often enabled by photochemistry or the use of specific catalysts.

One notable example is the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, which is facilitated by visible light photocatalysis. nih.gov This reaction proceeds through the one-electron reduction of the ketone to a radical anion intermediate. nih.gov The process is typically catalyzed by a system comprising a ruthenium complex, such as Ru(bpy)32+, in conjunction with a Lewis acid like La(OTf)3 and an amine additive. nih.gov While aliphatic cyclopropyl ketones are generally not suitable substrates, a range of substituted aryl ketones can participate effectively. nih.gov This method allows for the synthesis of highly substituted cyclopentane (B165970) ring systems. nih.gov

The general applicability of photoredox catalysis has also been demonstrated in the synthesis of cyclopentyl aryl ketones through a radical anion [3+2] cycloaddition, highlighting the utility of this approach for constructing five-membered carbocyclic rings. thieme.de

Furthermore, photochemical [2+2] cycloadditions represent another important class of reactions for ketones, particularly α,β-unsaturated ketones, leading to the formation of four-membered rings. libretexts.orgyoutube.com These reactions often proceed through a triplet state upon photochemical excitation. youtube.com For non-conjugated ketones, the Paterno-Büchi reaction, a [2+2] cycloaddition with an alkene, can occur.

The table below summarizes key aspects of cycloaddition reactions involving aryl ketones, which can be extrapolated to predict the behavior of Cyclopentyl 3,5-dimethylphenyl ketone.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Ref |

| Formal [3+2] Cycloaddition | Aryl cyclopropyl ketone, Olefin | Visible light, Ru(bpy)32+, La(OTf)3, TMEDA | Substituted cyclopentane | nih.gov |

| Photochemical [2+2] Cycloaddition | α,β-Unsaturated ketone, Alkene | Photochemical (light) | Substituted cyclobutane | libretexts.orgyoutube.com |

| Radical Anion [3+2] Cycloaddition | Aryl ketone precursor, Alkene | Photoredox catalysis | Cyclopentyl aryl ketone | thieme.de |

Biocatalytic Systems for Chemoselective Transformations

Biocatalysis offers a highly selective and environmentally benign alternative for chemical transformations. Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

The reduction of ketones to chiral alcohols is a prominent example of a biocatalytic transformation. While specific studies on this compound are not detailed in the provided search results, research on the enzymatic reduction of other aromatic ketones provides valuable insights. For instance, flavin-dependent 'ene'-reductases (EREDs), which typically reduce activated alkenes, have been shown to reduce aromatic ketones in the presence of photoredox catalysts. nih.gov This "photoenzymatic" catalysis proceeds via a ketyl radical formation, a pathway distinct from the native hydride transfer mechanism of these enzymes. nih.gov This novel reactivity does not require modification of the enzyme or its cofactors. nih.gov

The formation of ketyl radicals as intermediates is a recurring theme in some enzymatic reactions. nih.gov These radical anions can be generated through one-electron reduction of carbonyl compounds, including thioesters, which are analogous to ketones. nih.gov

The following table presents findings from studies on the biocatalytic reduction of aromatic ketones, which suggest the potential for similar transformations of this compound.

| Enzyme Class | Substrate Type | Reaction Type | Key Findings | Ref |

| 'Ene'-Reductases (EREDs) | Aromatic ketones | Photoenzymatic Reduction | Reduction occurs in the presence of a photoredox catalyst via a ketyl radical intermediate. | nih.gov |

| General Enzymes | Thioesters (Ketone analogs) | One-electron reduction | Formation of ketyl radical anions as key intermediates in dehydrations and reductions. | nih.gov |

Green Chemistry Principles in the Context of Ketone Research

Development of Sustainable Synthetic Methodologies

A primary focus of green chemistry is the development of synthetic routes that are less hazardous and more efficient. For ketone synthesis, this has involved reimagining reaction conditions and catalytic systems.

Conventional organic syntheses often require large volumes of volatile and sometimes toxic solvents. A significant advancement in green chemistry is the implementation of solvent-free reaction conditions, which eliminates solvent-related waste and hazards. organic-chemistry.org These "neat" reactions can be further enhanced through the use of microwave irradiation. cem.com

Microwave-assisted organic synthesis offers several advantages over traditional heating methods, including dramatically reduced reaction times, cleaner reactions with fewer by-products, and often higher yields. arabjchem.orgresearchgate.net For instance, the synthesis of various nitrones from ketones and aldehydes under solvent-free, microwave-irradiated conditions proceeds rapidly and efficiently without the need for a catalyst or base. arabjchem.org Similarly, the reduction of aldehydes and ketones to their corresponding alcohols has been achieved in high yields using sodium borohydride (B1222165) supported on silica (B1680970) gel under solvent-free microwave conditions, a method that reduces both reaction time and waste compared to conventional approaches. sapub.org The synthesis of thioketones using Lawesson's reagent is another process that benefits from this expeditious, solvent-free microwave protocol, avoiding the need for dry hydrocarbon solvents and leading to almost quantitative yields. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | High and inefficient | Lower and targeted |

| Solvent Use | Often requires large volumes | Can be performed solvent-free |

| Product Yield | Variable, often moderate | Generally high to quantitative organic-chemistry.org |

| By-products | More frequent | Minimized, cleaner reactions arabjchem.org |

The Friedel-Crafts acylation is a fundamental reaction for synthesizing aromatic ketones. organic-chemistry.orgbyjus.com Traditionally, it requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant acidic waste during aqueous workup. ijcps.orgnumberanalytics.com Green chemistry seeks to replace these with catalytic amounts of more environmentally friendly alternatives.